N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine
Description
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine is an organic compound characterized by the presence of a fluorinated aromatic ring, an ethyl group, and an oxolan-3-amine moiety
Properties
IUPAC Name |
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-9-6-12(7-10(2)14(9)15)11(3)16-13-4-5-17-8-13/h6-7,11,13,16H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDCCGXARADHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(C)NC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine typically involves the reaction of 4-fluoro-3,5-dimethylphenylhydrazine hydrochloride with an appropriate oxolan-3-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one: A structurally related compound with a ketone functional group.
1-(4-fluoro-3,5-dimethylphenyl)ethanol: A similar compound with a hydroxyl group instead of an amine.
Uniqueness
N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]oxolan-3-amine is unique due to the presence of the oxolan-3-amine moiety, which imparts distinct chemical and biological properties compared to its analogs.
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